6-Isopropyl-7-methoxy-1-tetralone
Overview
Description
6-Isopropyl-7-methoxy-1-tetralone is an organic compound that belongs to the class of tetralones Tetralones are bicyclic compounds consisting of a benzene ring fused to a cyclohexanone ring This specific compound is characterized by the presence of an isopropyl group at the 6th position and a methoxy group at the 7th position on the tetralone structure
Mechanism of Action
Target of Action
The primary targets of 6-Isopropyl-7-methoxy-1-tetralone are c-Met, p-AKT, NF-κB, MMP2, and MMP9 . These proteins play crucial roles in cell proliferation, migration, and apoptosis, particularly in the context of hepatocellular carcinoma (HCC) cells .
Mode of Action
This compound interacts with its targets by suppressing their expression . This suppression leads to a decrease in cell proliferation and migration, and an increase in apoptosis in HCC cells .
Biochemical Pathways
The compound affects the biochemical pathways associated with cell proliferation, migration, and apoptosis . The suppression of c-Met, p-AKT, NF-κB, MMP2, and MMP9 expression leads to downstream effects that inhibit the progression of HCC .
Pharmacokinetics
The compound’s synthesis from 6-methoxy-1-tetralone involves oxidation with dess-martin periodinane , which might influence its ADME properties.
Result of Action
The result of the compound’s action is the significant suppression of cell proliferation and migration, and the induction of apoptosis in HCC cells . This is achieved through the suppression of c-Met, p-AKT, NF-κB, MMP2, and MMP9 protein levels in HepG2 cells .
Action Environment
It’s worth noting that the compound’s synthesis involves the use of 2-propanol (2-proh) and polyphosphoric acid (ppa) , which might influence its action, efficacy, and stability under different environmental conditions.
Biochemical Analysis
Biochemical Properties
6-Isopropyl-7-methoxy-1-tetralone interacts with various enzymes and proteins in biochemical reactions
Cellular Effects
Studies have shown that 7-methoxy-1-tetralone, a compound structurally similar to this compound, can induce apoptosis and suppress cell proliferation and migration in hepatocellular carcinoma cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-7-methoxy-1-tetralone can be achieved through the isopropylation of 6-methoxy-1-tetraloneThe reaction is typically carried out by heating the mixture at 100–110°C for about 10 hours .
Industrial Production Methods
In an industrial setting, continuous-flow synthesis techniques are often employed to produce 7-methoxy-1-tetralone, which can then be further modified to obtain this compound. Continuous-flow technology allows for efficient and highly productive synthesis, providing the target compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-7-methoxy-1-tetralone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and isopropyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess-Martin periodinane and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with Dess-Martin periodinane can yield miltirone, a diterpenoid quinone .
Scientific Research Applications
6-Isopropyl-7-methoxy-1-tetralone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicine: It is used in the synthesis of drugs and other therapeutic agents.
Industry: The compound is utilized in the production of various chemical products and materials.
Comparison with Similar Compounds
6-Isopropyl-7-methoxy-1-tetralone can be compared with other similar compounds, such as:
6-Methoxy-1-tetralone: Lacks the isopropyl group, making it less hydrophobic and potentially altering its reactivity.
7-Methoxy-1-tetralone: Similar structure but without the isopropyl group, affecting its chemical properties and applications.
Miltirone: A diterpenoid quinone synthesized from this compound, known for its biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
7-methoxy-6-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-9(2)11-7-10-5-4-6-13(15)12(10)8-14(11)16-3/h7-9H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDVEHBPKKQPPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCCC2=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435676 | |
Record name | 6-isopropyl-7-methoxy-1-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22009-41-2 | |
Record name | 3,4-Dihydro-7-methoxy-6-(1-methylethyl)-1(2H)-naphthalenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22009-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-isopropyl-7-methoxy-1-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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